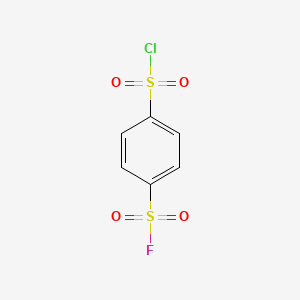

4-Fluorosulphonylbenzenesulphonyl chloride

Description

The exact mass of the compound 4-Fluorosulphonylbenzenesulphonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluorosulphonylbenzenesulphonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorosulphonylbenzenesulphonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chlorosulfonylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSSWTNBQQOZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184712 | |

| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30672-72-1 | |

| Record name | 4-(Chlorosulfonyl)benzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30672-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorosulphonylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluorosulfonylbenzenesulfonyl Chloride (CAS 30672-72-1): The Bifunctional SuFEx Hub

Technical Guide & Application Protocol [1]

Executive Summary

4-Fluorosulfonylbenzenesulfonyl chloride (CAS 30672-72-1) represents a premier class of "bifunctional hubs" in modern chemical biology and drug discovery.[1] Unlike homobifunctional crosslinkers, this molecule possesses two electrophilic sulfur centers with distinct reactivity profiles: a highly reactive sulfonyl chloride (

This orthogonality allows researchers to perform sequential, controlled functionalization. The chloride handle reacts rapidly with nucleophiles (amines, alcohols) under mild conditions, while the fluoride handle remains intact, serving as a "dormant" warhead for subsequent Sulfur-Fluoride Exchange (SuFEx) click chemistry. This guide details the properties, mechanistic logic, and experimental protocols for leveraging this reagent in proteome profiling and covalent inhibitor design.

Part 1: Chemical Identity & Physiochemical Properties[2][3][4]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 4-(Fluorosulfonyl)benzenesulfonyl chloride |

| Common Names | |

| CAS Number | 30672-72-1 |

| Molecular Formula | |

| Molecular Weight | 258.67 g/mol |

| SMILES |

Physical Properties

Note: Sulfonyl chlorides are moisture-sensitive.[1] Data below represents standard ranges for this structural class; experimental verification via Certificate of Analysis (CoA) is recommended for specific batches.

| Property | Value / Observation |

| Physical State | Solid (typically off-white to crystalline) |

| Melting Point | Approx. 50–70°C (Predicted based on structural analogues) |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMSO.[1] Reacts with water.[1][2] |

| Stability | Moisture sensitive (hydrolyzes to sulfonic acid).[1] Store under inert gas (Ar/ |

Part 2: The Mechanistic Core – Differential Reactivity

The utility of CAS 30672-72-1 lies in the chemoselective discrimination between the two sulfur centers.[1]

The Chloride Handle (Kinetic Electrophile)

The

-

Reactivity: High.

-

Target: Primary/secondary amines, thiols, activated alcohols.

-

Conditions: Mild basic conditions (e.g.,

, 0°C to RT). -

Outcome: Formation of a sulfonamide or sulfonate ester.[1][2][3]

The Fluoride Handle (SuFEx Warhead)

The

-

Reactivity: Latent (Dormant).[1]

-

Target: Silyl ethers (aryl-OTMS), specific protein side chains (Tyr, Lys, His) in specific environments.

-

Activation: Requires SuFEx catalysis (e.g., DBU, BEMP, or

) or proximity-induced reactivity in protein binding pockets. -

Outcome: Formation of a stable sulfate or sulfamate linkage.[1]

Mechanistic Visualization

The following diagram illustrates the sequential functionalization logic:

Figure 1: Sequential functionalization strategy leveraging the differential reactivity of Chloride vs. Fluoride leaving groups.

Part 3: Synthesis & Manufacturing[8]

While often purchased, the synthesis of CAS 30672-72-1 typically follows a partial fluorination strategy starting from benzene-1,4-disulfonyl chloride.[1]

Synthetic Route (Desymmetrization)[1]

-

Starting Material: Benzene-1,4-disulfonyl chloride.[1]

-

Reagent: Potassium Fluoride (KF) or Potassium Bifluoride (

).[1] -

Conditions: Reaction in Acetonitrile/Water or anhydrous THF with 18-crown-6.

-

Stoichiometry: Limiting the fluoride source (0.8 - 1.0 eq) is critical to maximize the mono-fluoro species.[1]

-

Purification: The statistical mixture (bis-Cl, mono-F, bis-F) is separated via column chromatography or fractional crystallization.[1] The mono-fluoride (CAS 30672-72-1) has polarity intermediate between the bis-chloride and bis-fluoride.[1]

Part 4: Application Protocols

Protocol A: Synthesis of a SuFEx-Probe (Amine Coupling)

Goal: To attach a recognition element (e.g., a drug pharmacophore with an amine) to the hub, leaving the fluoride ready for protein labeling.

Materials:

-

Amine-containing scaffold (

eq)[1][4] -

4-Fluorosulfonylbenzenesulfonyl chloride (

eq)[1] -

Triethylamine (

) or DIPEA ( -

Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Preparation: Dissolve 4-fluorosulfonylbenzenesulfonyl chloride in anhydrous DCM (

) in a round-bottom flask under Nitrogen. Cool to -

Addition: Dissolve the amine scaffold and base (

) in DCM. Add this solution dropwise to the sulfonyl chloride solution over 15 minutes.-

Expert Insight: Adding the amine to the sulfonyl chloride ensures the chloride is always in excess locally, preventing double-addition (though the F-group is stable, this is good practice).

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours. -

Workup: Wash with

(to remove base), then Brine. Dry organic layer over -

Purification: Concentrate and purify via Flash Chromatography. The product (Sulfonamide-Sulfonyl Fluoride) is stable on silica.[1]

Protocol B: Protein Labeling (SuFEx Activation)

Goal: Covalent modification of a target protein using the probe synthesized in Protocol A.

Step-by-Step:

-

Incubation: Incubate the protein (

) with the probe ( -

Activation (Optional): For non-specific labeling or "turn-on" chemistry, add a SuFEx catalyst (e.g.,

of a specific silyl ether activator if using "Click" mode, or rely on protein microenvironment).-

Note on Causality: The sulfonyl fluoride is generally unreactive toward free cysteine/lysine in bulk solvent.[1] It reacts primarily with residues (Tyr, Lys, His) that are positioned in a "catalytic dyad" environment or where local pH perturbation activates the residue.

-

-

Analysis: Quench with SDS loading buffer and analyze via Gel Electrophoresis or Mass Spectrometry (Proteomics).

Part 5: Safety & Handling

CAS 30672-72-1 is a Corrosive Electrophile. [1]

-

Skin/Eye Hazards: Causes severe skin burns and eye damage.[1] The hydrolysis product is a strong sulfonic acid.

-

PPE:[1] Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

-

Inhalation: Destructive to mucous membranes.[1] Handle only in a functioning fume hood.

-

Storage: Moisture sensitive.[1] Store in a tightly sealed container, preferably under inert gas, in a freezer (-20°C). If the solid turns into a gummy liquid, it has likely hydrolyzed and should be discarded.

References

-

Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]

-

Jones, L. H. (2018).[1] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [1]

-

ChemicalBook. (2024).[1] "4-fluorosulphonylbenzenesulphonyl chloride Product Properties."

-

Sigma-Aldrich. (2024).[1][5] "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction."

Sources

- 1. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. scilit.com [scilit.com]

- 5. 4-(Fluorosulfonyl)benzoyl chloride technical grade, 90 402-55-1 [sigmaaldrich.com]

4-(chlorosulfonyl)benzenesulfonyl fluoride chemical structure

An In-Depth Technical Guide to 4-(Chlorosulfonyl)benzenesulfonyl Fluoride: A Bifunctional Building Block for Covalent Drug Discovery

Executive Summary

4-(Chlorosulfonyl)benzenesulfonyl fluoride is a parasubstituted aromatic compound distinguished by the presence of two different sulfonyl halide functionalities: a sulfonyl chloride (-SO₂Cl) and a sulfonyl fluoride (-SO₂F). This unique structural arrangement is not a mere chemical curiosity; it is the foundation of the molecule's utility as a powerful and versatile building block in modern medicinal chemistry and chemical biology. The significant difference in reactivity between the two groups allows for highly selective, stepwise chemical modifications. This guide elucidates the core chemical structure, explores the principle of its chemoselective reactivity, details synthetic and functionalization protocols, and highlights its pivotal role in the construction of covalent inhibitor libraries and the application of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Introduction to a Versatile Reagent

In the landscape of drug discovery, particularly in the realm of targeted covalent inhibitors, the demand for reliable, versatile, and selectively reactive chemical scaffolds is paramount. 4-(Chlorosulfonyl)benzenesulfonyl fluoride has emerged as a key reagent that meets these criteria. Its core value lies in its bifunctional nature, which permits a two-stage reaction strategy. First, the highly reactive sulfonyl chloride serves as a "handle" for diversification, allowing for the attachment of various molecular fragments through robust sulfonamide bond formation. Second, the more stable sulfonyl fluoride acts as a "warhead," a latent electrophile capable of forming a covalent bond with nucleophilic residues on a protein target under specific conditions. This inherent orthogonality makes it an ideal starting point for the parallel synthesis of compound libraries aimed at discovering novel therapeutic agents.[1][2]

Core Chemical Structure and Physicochemical Properties

Structural Elucidation

The fundamental structure consists of a central benzene ring with two substituents in a 1,4 (para) arrangement. One substituent is a chlorosulfonyl group, and the other is a fluorosulfonyl group.

Sources

difference between 4-fluorobenzenesulfonyl chloride and 4-fluorosulfonylbenzenesulfonyl chloride

The following technical guide details the structural, mechanistic, and application-based differences between 4-fluorobenzenesulfonyl chloride and 4-(fluorosulfonyl)benzenesulfonyl chloride .

From Standard Capping Agents to Next-Gen SuFEx Hubs[1]

Executive Summary

In drug discovery and chemical biology, sulfonyl chlorides are ubiquitous electrophiles. However, the choice between 4-fluorobenzenesulfonyl chloride (Compound A) and 4-(fluorosulfonyl)benzenesulfonyl chloride (Compound B) represents a decision between a terminal capping agent and a modular bifunctional hub .[1]

-

Compound A is a monofunctional reagent used primarily to introduce the 4-fluorobenzenesulfonyl moiety for Structure-Activity Relationship (SAR) optimization or as a metabolic blocker.[1]

-

Compound B is a heterobifunctional linker featuring two distinct electrophiles: a sulfonyl chloride (-SO₂Cl) and a sulfonyl fluoride (-SO₂F).[1] It exploits the orthogonal reactivity of these groups to enable stepwise, programmable synthesis, serving as a cornerstone in Sulfur-Fluoride Exchange (SuFEx) click chemistry.

Structural & Chemical Profile[1][2][3][4][5]

The Molecules

| Feature | Compound A | Compound B |

| Name | 4-Fluorobenzenesulfonyl chloride | 4-(Fluorosulfonyl)benzenesulfonyl chloride |

| CAS | 349-88-2 | 712-56-9 (Generic/Analogous) |

| Structure | F-C₆H₄-SO₂Cl | FSO₂-C₆H₄-SO₂Cl |

| Primary Function | Monofunctional Electrophile | Heterobifunctional Linker |

| Key Moiety | Fluorine (C-F bond) | Sulfonyl Fluoride (S-F bond) |

| Reactivity | High (towards amines/alcohols) | Dual: High (-SO₂Cl) & Latent (-SO₂F) |

The Reactivity Gap (The "Orthogonal" Principle)

The critical distinction lies in the stability of the S-X bond.

-

The S-Cl Bond (Compound A & B): Highly electrophilic.[1] The chloride ion is an excellent leaving group (

of HCl -

The S-F Bond (Compound B only): The S-F bond is significantly stronger (Bond Dissociation Energy

90 kcal/mol vs 46 kcal/mol for S-Cl) [1].[1][2] It is resistant to hydrolysis and inert towards amines at room temperature.[1] It requires SuFEx activation (e.g., using Ca²⁺, silyl ethers, or DBU) to react.

Scientist's Note: This stability difference allows Compound B to function as a "chemical logic gate." You can react the chloride side first without disturbing the fluoride side, purify the intermediate, and then activate the fluoride side in a second step.

Applications in Drug Discovery[1][3][7][8][9][10]

Compound A: SAR & Medicinal Chemistry

Usage: Standard sulfonylation.[1]

-

Metabolic Stability: The para-fluorine atom blocks P450-mediated oxidation at the reactive para-position.[1]

-

Electronic Tuning: The fluorine acts as an electron-withdrawing group (EWG), modulating the acidity of the resulting sulfonamide N-H (

modulation).[1] -

Protein-Ligand Interaction: The C-F bond can engage in orthogonal dipolar interactions within a binding pocket.[1]

Compound B: SuFEx & Proteomics

Usage: Modular synthesis and covalent probing.[1]

-

Library Generation: Use the -SO₂Cl end to attach a diversity element (scaffold), creating a library of latent electrophiles (-SO₂F).[1]

-

Covalent Inhibition: The -SO₂F group can specifically target Tyrosine, Serine, or Lysine residues in proteins only when the scaffold binds tightly, bringing the warhead into proximity (Proximity-induced reactivity) [2].

-

Linker Chemistry: Ideal for PROTACs.[1] One end attaches to the E3 ligase ligand, the other to the target protein ligand.

Experimental Workflows

Workflow Logic Diagram

The following diagram illustrates the divergent pathways. Compound A terminates the synthesis, whereas Compound B opens a gateway to secondary functionalization.

Figure 1: Comparative reaction pathways. Compound A leads to a terminal product, while Compound B allows for sequential, orthogonal functionalization.

Detailed Protocols

Protocol A: Selective Mono-Sulfonylation with Compound B

Objective: React the -SO₂Cl group with an amine while preserving the -SO₂F group.[1]

-

Preparation: Dissolve 1.0 equiv of 4-(fluorosulfonyl)benzenesulfonyl chloride in anhydrous DCM (0.1 M).

-

Base Addition: Add 1.1 equiv of DIPEA (Diisopropylethylamine). Cool to 0°C.

-

Why? Cooling ensures the highly reactive -SO₂Cl reacts exclusively, preventing any potential side reactions with the -SO₂F, although -SO₂F is generally stable at RT.

-

-

Nucleophile Addition: Slowly add 1.0 equiv of the amine (R-NH₂).[1]

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Validation (TLC/LCMS): Monitor consumption of starting material. The product should show a mass corresponding to the sulfonamide retaining the fluoride (Mass = Amine + 222 Da - HCl).[1]

-

Workup: Wash with 1M HCl (to remove excess amine), dry over MgSO₄, and concentrate.

-

Note: The resulting Sulfonamide-Sulfonyl Fluoride is stable on silica gel and can be purified by standard flash chromatography.[1]

-

Protocol B: SuFEx Activation of the Intermediate

Objective: React the remaining -SO₂F group with a phenol or secondary amine.[1]

-

Setup: Dissolve the Intermediate from Protocol A in Acetonitrile (MeCN).

-

Partners: Add 1.1 equiv of a Phenol (Ar-OH) or Silyl Ether (Ar-O-TMS).

-

Activation: Add 20 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP.

-

Reaction: Stir at RT (or 50°C for sterically hindered substrates) for 2-12 hours.

-

Result: Formation of the diaryl sulfate or sulfamate linkage.[1]

Comparative Data Summary

| Property | Compound A (-SO₂Cl) | Compound B (-SO₂F moiety) |

| Hydrolytic Stability | Low ( | High ( |

| Redox Stability | Susceptible to reduction | Resistant to reduction (heterolytic cleavage) |

| Leaving Group Ability | Excellent (Cl⁻) | Poor (F⁻) without activation |

| Biocompatibility | Toxic (non-specific acylation) | Bio-orthogonal (reacts only with specific activation) |

| Bond Length (S-X) | ~2.05 Å | ~1.56 Å |

References

-

Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Jones, L. H. (2018).[1] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters.

-

Dong, J., et al. (2014).[4] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie.

-

Merck/Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction."[1] Technical Article.

Disclaimer: Protocols described herein involve hazardous reagents (sulfonyl chlorides/fluorides).[1] All experiments must be conducted in a fume hood with appropriate PPE.[1] Consult the specific SDS for each compound before use.

Sources

- 1. aablocks.com [aablocks.com]

- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

p-(Fluorosulfonyl)benzenesulfonyl Chloride: Nomenclature, Reactivity, and Orthogonal SuFEx Click Chemistry

Executive Summary

In the rapidly evolving landscape of covalent drug discovery and bioconjugation, the demand for highly selective, bifunctional linkers has driven the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. At the forefront of this methodology is p-(fluorosulfonyl)benzenesulfonyl chloride (also known as 4-(chlorosulfonyl)benzenesulfonyl fluoride). This molecule possesses a unique dual-reactivity profile, housing both a highly electrophilic sulfonyl chloride and a kinetically stable sulfonyl fluoride on a single benzene scaffold.

This technical guide provides an in-depth analysis of the molecule's structural nomenclature, the thermodynamic causality behind its orthogonal reactivity, and a self-validating experimental protocol for its application in advanced molecular assembly.

Structural Identity and Nomenclature

The nomenclature of this bifunctional linker often causes confusion due to the presence of two different acyl halide-equivalent groups. According to IUPAC prioritization rules for acid halides, the suffix is determined by the halogen, with fluorine taking precedence over chlorine (F > Cl > Br > I). Therefore, the strictly systematic parent name is benzenesulfonyl fluoride , making the correct IUPAC designation 4-(chlorosulfonyl)benzenesulfonyl fluoride .

However, in commercial catalogs and synthetic literature, the synonym p-(fluorosulfonyl)benzenesulfonyl chloride is frequently utilized, emphasizing the more reactive sulfonyl chloride group as the primary site of initial functionalization.

Table 1: Quantitative Chemical and Physical Properties

| Property | Value / Description |

| IUPAC Name | 4-(chlorosulfonyl)benzenesulfonyl fluoride |

| Common Synonyms | p-(fluorosulfonyl)benzenesulfonyl chloride; Benzene-1-chlorosulfonyl-4-fluorosulfonyl |

| CAS Registry Number | 30672-72-1 |

| Molecular Formula | C₆H₄ClFO₄S₂ |

| Molecular Weight | 258.67 g/mol |

| Purity Standard | ≥95% (Typical commercial grade) |

| Appearance | White to off-white crystalline solid |

Reactivity Profile: The Causality of Orthogonality

The utility of p-(fluorosulfonyl)benzenesulfonyl chloride lies in the stark contrast in reactivity between its two functional groups, enabling a perfectly orthogonal, two-step [1].

-

The Sulfonyl Chloride (-SO₂Cl) Terminus : The S-Cl bond is highly polarized and kinetically labile. It acts as a hard electrophile, reacting rapidly with primary and secondary amines at room temperature or below. This reaction is thermodynamically driven by the expulsion of the excellent chloride leaving group.

-

The Sulfonyl Fluoride (-SO₂F) Terminus : The S-F bond is significantly stronger and shorter. More importantly, the fluoride ion is a poor leaving group unless specifically activated. The -SO₂F group is remarkably resistant to hydrolysis, reduction, and standard nucleophilic attack [2]. It remains entirely inert during the initial sulfonamide formation, acting as a "silent" handle until triggered by a specific SuFEx catalyst (such as DBU or BTM) in the presence of an aryl oxygen nucleophile.

This differential reactivity creates a highly predictable, self-validating synthetic system.

Experimental Workflow: Orthogonal SuFEx Bioconjugation

The following methodology outlines the step-by-step utilization of p-(fluorosulfonyl)benzenesulfonyl chloride to link an amine-containing molecule (e.g., a targeting ligand) to a phenol-containing molecule (e.g., a fluorophore or warhead).

Workflow of orthogonal SuFEx bioconjugation using p-(fluorosulfonyl)benzenesulfonyl chloride.

Step 1: Selective Sulfonamide Formation

Objective : React the -SO₂Cl group with a primary amine while preserving the -SO₂F group.

-

Preparation : Dissolve p-(fluorosulfonyl)benzenesulfonyl chloride (1.0 equiv, 0.2 M) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: DCM is chosen because it readily dissolves both the linker and most organic amines without participating in nucleophilic side reactions. Cooling to 0 °C suppresses any trace potential for -SO₂F cross-reactivity.

-

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to the solution.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during the reaction without acting as a nucleophilic catalyst that might prematurely activate the -SO₂F group.

-

-

Amine Addition : Slowly add the primary amine (R₁-NH₂) (0.95 equiv) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Self-Validation Check : Isolate the intermediate via standard aqueous workup. Confirm success via ¹⁹F NMR. The protocol is self-validating: the persistence of a sharp singlet around +50 to +60 ppm in the ¹⁹F NMR spectrum guarantees that the -SO₂F group survived the first step intact. If the peak is absent, the intermediate has hydrolyzed, and the protocol must be halted.

Step 2: SuFEx Catalysis

Objective : Activate the dormant -SO₂F group to react with a phenolic nucleophile [3].

-

Preparation : Dissolve the purified sulfonamide-SO₂F intermediate (1.0 equiv) and the target phenol (R₂-OH) (1.1 equiv) in anhydrous acetonitrile (MeCN).

-

Causality: MeCN possesses a higher dielectric constant than DCM, which is critical for stabilizing the highly polar transition states involved in SuFEx catalytic cycles.

-

-

Catalyst Addition : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) as the catalyst. Stir at room temperature for 4–12 hours.

-

Causality: Unlike DIPEA, DBU is a strong amidine base capable of hydrogen-bonding with the phenol and the fluoride leaving group, effectively lowering the activation energy required to break the robust S-F bond.

-

-

Purification : Concentrate the mixture under reduced pressure and purify the bis-linked conjugate via flash chromatography.

Applications in Drug Development

The orthogonal nature of p-(fluorosulfonyl)benzenesulfonyl chloride has made it a cornerstone reagent in modern drug development. It is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , where precise, stepwise linkage of an E3 ligase ligand to a target protein binder is required. Furthermore, the resulting aryl fluorosulfate or sulfonamide linkages exhibit excellent metabolic stability in vivo, making this linker highly desirable for generating irreversible covalent inhibitors and diagnostic imaging probes.

References

Technical Guide: Comparative Stability and Reactivity of Sulfonyl Fluoride vs. Sulfonyl Chloride Groups

Executive Summary

This guide provides a technical analysis of the physicochemical distinctions between sulfonyl chloride (–SO₂Cl) and sulfonyl fluoride (–SO₂F) functional groups.[1] While sulfonyl chlorides have historically served as the primary electrophiles for sulfonamide synthesis, their high susceptibility to hydrolysis and reductive collapse limits their utility in biological systems.[2] In contrast, sulfonyl fluorides exhibit a unique "stability-reactivity" paradox—remaining inert to hydrolysis and metabolic reduction (the "sleeping beauty" phenotype) while retaining high reactivity toward specific nucleophiles within protein binding pockets via Sulfur-Fluoride Exchange (SuFEx). This document details the mechanistic underpinnings of this stability, experimental protocols for synthesis and characterization, and their application in covalent drug discovery.

Part 1: Fundamental Chemical Physics

The divergent behaviors of –SO₂Cl and –SO₂F stem from fundamental differences in bond dissociation energy (BDE), bond length, and polarizability.

Bond Dissociation Energy (BDE) and Stability

The sulfur-fluorine bond is significantly stronger than the sulfur-chlorine bond.[3] This thermodynamic stability is the primary reason sulfonyl fluorides resist the spontaneous hydrolysis that plagues sulfonyl chlorides.

| Property | Sulfonyl Chloride (–SO₂Cl) | Sulfonyl Fluoride (–SO₂F) | Impact on Stability |

| Bond Dissociation Energy | ~46 ± 4 kcal/mol | ~90.5 ± 4.3 kcal/mol | S–F requires ~2x energy to break homolytically, preventing radical decomposition.[3] |

| Bond Length | ~2.01 Å | ~1.58 Å | Shorter S–F bond implies greater orbital overlap and higher covalency. |

| Hardness/Polarizability | Soft / High | Hard / Low | Cl is easily polarized, facilitating attack by water (hard nucleophile) and reduction. F is hard, resisting non-specific attack. |

| Redox Potential | Susceptible to reductive collapse | Redox silent | –SO₂Cl can release Cl• radicals; –SO₂F is stable in reducing cellular environments (e.g., cytosolic glutathione).[3] |

The "Sleeping Beauty" Reactivity Profile

Sulfonyl chlorides are "always on" electrophiles. They react indiscriminately with water, plasma proteins, and glutathione. Sulfonyl fluorides are "context-dependent" electrophiles. They are kinetically stable in aqueous buffer but become highly reactive when an external factor—such as a specific protein microenvironment or a silicon catalyst—activates the S–F bond.

This phenomenon is termed SuFEx (Sulfur-Fluoride Exchange) .[4][5] The S–F bond is resistant to hydrolysis because water (a hard nucleophile) cannot easily access the sulfur center due to the high ionization potential of fluorine and the shielding of the sulfur atom. However, within an enzyme pocket, specific hydrogen bonding to the sulfonyl oxygens can activate the sulfur center for nucleophilic attack by Tyrosine, Serine, or Lysine residues.

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways of these two functional groups in a biological context.

Caption: Comparative fate of sulfonyl halides. Cl follows rapid hydrolytic degradation; F remains inert until specifically activated by a protein target (SuFEx).

Part 3: Experimental Protocols

Synthesis: Conversion of R-SO₂Cl to R-SO₂F

The most robust method for generating sulfonyl fluorides is the halide exchange method using potassium bifluoride (KHF₂). This protocol is preferred over KF alone because the bifluoride anion (HF₂⁻) is a more soluble and active source of fluoride in organic/aqueous mixtures.

Reagents:

-

Starting Sulfonyl Chloride (1.0 equiv)

-

Potassium Bifluoride (KHF₂) (2.0 – 4.0 equiv)

-

Solvent: Acetonitrile (MeCN) / Water (1:1 v/v) or THF/Water.

Step-by-Step Protocol:

-

Preparation: Dissolve the sulfonyl chloride in MeCN (0.2 M concentration).

-

Activation: Prepare a saturated aqueous solution of KHF₂. Caution: KHF₂ is corrosive and generates trace HF; use plasticware or HF-resistant glass if possible, and wear appropriate PPE.

-

Reaction: Add the KHF₂ solution dropwise to the sulfonyl chloride solution while stirring vigorously at room temperature.

-

Monitoring: Monitor by TLC or LC-MS. The conversion is typically rapid (< 2 hours). The product (R-SO₂F) will often be less polar than the starting material.

-

Workup: Dilute with ethyl acetate. Wash the organic layer with water (x2) and brine (x1). Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Most sulfonyl fluorides are stable enough to be purified via silica gel chromatography, unlike their chloride counterparts.

Stability Assay: Hydrolytic Half-Life Determination

To validate the stability advantage of a specific sulfonyl fluoride scaffold, use the following HPLC-based kinetics assay.

Protocol:

-

Stock Solution: Prepare a 10 mM stock of the compound (R-SO₂F or R-SO₂Cl) in DMSO.

-

Incubation: Dilute the stock to 100 µM in PBS buffer (pH 7.4) containing an internal standard (e.g., caffeine or benzoic acid). Maintain temperature at 37°C.

-

Sampling: Inject aliquots into an HPLC/UPLC system at t = 0, 15, 30, 60, 120, 240 min, and 24 hours.

-

Analysis: Plot the natural log of the remaining peak area (normalized to internal standard) vs. time.

-

Expectation: R-SO₂Cl will likely degrade with a t½ < 30 mins. R-SO₂F should show >95% integrity at 24 hours.

-

Part 4: SuFEx in Chemical Biology (Mechanism of Action)

The application of sulfonyl fluorides in drug discovery relies on the SuFEx mechanism.[6] Unlike Michael acceptors (e.g., acrylamides) that target Cysteine, SuFEx warheads can target Tyrosine, Lysine, Serine, and Histidine .[7]

Mechanism:

-

Recognition: The inhibitor binds reversibly to the protein pocket.

-

Activation: The protein environment (often an oxyanion hole or a basic residue) polarizes the S–F bond.

-

Exchange: A nucleophilic side chain (e.g., Tyr-OH) attacks the sulfur. Fluoride (F⁻) is the leaving group.

-

Result: A covalent sulfonate (–SO₂–O–Protein) or sulfonamide (–SO₂–NH–Protein) bond is formed.

Visualization of SuFEx Activation

Caption: SuFEx mechanism. The S-F bond activation is driven by the protein's specific electrostatic environment, ensuring target selectivity.

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[2][8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][5][6][8][9] Angewandte Chemie International Edition. [Link][2][10]

-

Zheng, Q., Woehl, J. L., Kitamura, S., et al. (2019).[11] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.[4][11] Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]

-

Barroso, S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides.[5][10] Catalysts. [Link][5][12]

-

Kiang, T., & Zare, R. N. (1980).[13] Stepwise Bond Dissociation Energies for the Removal of Fluorine from Thionyl Fluoride and Sulphuryl Fluoride.[13] J. Chem. Soc., Chem. Commun. [Link][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. communities.springernature.com [communities.springernature.com]

- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.stanford.edu [web.stanford.edu]

Technical Guide: Solubility & Application of 4-(Fluorosulfonyl)benzenesulfonyl Chloride

[1]

Executive Summary

4-(Fluorosulfonyl)benzenesulfonyl chloride is a specialized bifunctional "hub" reagent used primarily in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Its utility stems from the differential reactivity of its two electrophilic centers:[1]

-

Sulfonyl Chloride (

): Highly reactive; susceptible to rapid nucleophilic attack by amines and alcohols under mild conditions.[1] -

Sulfonyl Fluoride (

): Latent reactivity; kinetically stable under standard conditions but activated by specific catalysts (e.g.,

For the researcher, success depends on selecting solvents that dissolve the reagent without triggering premature hydrolysis of the chloride or deactivation of the fluoride.[1]

Physicochemical Profile

| Property | Description |

| Chemical Structure | |

| Physical State | White to off-white crystalline solid |

| Polarity | Moderate-High (due to two sulfonyl groups) |

| Reactivity | Moisture Sensitive. The |

| Primary Hazard | Corrosive; generates HCl and HF upon decomposition.[1] |

Solubility Landscape in Organic Solvents

The solubility of 4-(fluorosulfonyl)benzenesulfonyl chloride follows the "like dissolves like" principle for polar organic molecules, but is constrained by chemical stability.[1]

A. Recommended Solvents (High Solubility & Stability)

These solvents are ideal for reaction media and stock solution preparation.[1] All solvents must be anhydrous. [1]

| Solvent | Solubility Rating | Context & Notes |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Standard Choice. Ideal for synthesis due to low boiling point and ease of removal.[1] |

| Tetrahydrofuran (THF) | Excellent | Good for reactions involving organometallics or polar nucleophiles.[1] Must be inhibitor-free or BHT-stabilized.[1] |

| Acetonitrile (MeCN) | Good | Preferred for SuFEx activation steps.[1] Ensures homogeneity for polar substrates.[1] |

| Ethyl Acetate (EtOAc) | Good | Useful for workup and extraction.[1] Avoid for reactions requiring strong Lewis acids.[1] |

| Toluene | Moderate | Excellent for recrystallization.[1] Often used to precipitate polar impurities.[1] |

B. Reactive & Problematic Solvents (Avoid)

Using these solvents will degrade the reagent or interfere with chemoselectivity.[1]

-

Water/Aqueous Buffers: FORBIDDEN. Rapid hydrolysis of

to -

Alcohols (MeOH, EtOH, IPA): FORBIDDEN. The

group will react to form sulfonate esters ( -

Dimethyl Sulfoxide (DMSO): CAUTION. While solubility is high, DMSO is hygroscopic and can act as an oxidant or nucleophile at high temperatures.[1] Use only if strictly anhydrous and necessary for biological assays.[1]

-

Dimethylformamide (DMF): CAUTION. Similar to DMSO; often contains trace amines/water.[1] Use only high-grade anhydrous DMF.

Visualization: Solubility Decision Logic

The following diagram outlines the logical flow for solvent selection based on the intended experimental stage.

Caption: Decision tree for solvent selection emphasizing anhydrous conditions for reaction and non-polar solvents for purification.

Experimental Application: Orthogonal Functionalization

The primary value of this reagent is the ability to react the chloride and fluoride independently.[1]

Workflow Diagram: Stepwise Selectivity

Caption: The orthogonal reactivity pathway. The chloride is displaced first, leaving the fluoride for a secondary 'click' reaction.[1]

Protocol: Selective Sulfonylation (Chloride Displacement)

Objective: React an amine with the

-

Preparation:

-

Dissolution:

-

Dissolve 1.0 eq of 4-(fluorosulfonyl)benzenesulfonyl chloride in DCM (0.1 M concentration).

-

Cool the solution to

in an ice bath. (Cooling is critical to suppress

-

-

Addition:

-

Reaction:

-

Workup:

-

Result: The isolated solid is the mono-functionalized sulfonamide-sulfonyl fluoride, ready for SuFEx chemistry.[1]

Stability & Handling

-

Hydrolysis: The compound will decompose in moist air.[1] White fumes (HCl) upon opening the bottle indicate degradation.[1]

-

Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen).

-

Purification: If the reagent has partially hydrolyzed, it can often be recrystallized from hot Toluene or a DCM/Hexane mixture.[1] Filter quickly while hot to remove the insoluble sulfonic acid byproduct.[1]

References

-

Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][4] Angewandte Chemie International Edition, 53(36), 9430-9448 (2014).[1] Link[1]

-

Dong, J., et al. "SuFEx-Based Strategies for the Synthesis of Functional Materials."[1] Chemical Reviews, 121(12), 6991-7029 (2021).[1] Link[1]

-

Barbaglia, G. A., & Kekulé, A. "Über die Einwirkung von Chlorsulfonsäure auf Benzol (On the reaction of chlorosulfonic acid on benzene)."[1] Berichte der deutschen chemischen Gesellschaft, 5, 876 (1872).[1] (Foundational synthesis of sulfonyl chlorides). Link[1]

-

Organic Syntheses. "Benzenesulfonyl chloride." Org.[1][5] Synth. 1921, 1,[1] 21. (General handling of sulfonyl chlorides). Link

The Dual-Warhead Architect: A Technical Guide to SuFEx Linkers and 4-(Chlorosulfonyl)benzenesulfonyl Fluoride

Executive Summary: The Renaissance of Sulfur(VI)

In the landscape of modular chemical assembly, the transition from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Sulfur(VI) Fluoride Exchange (SuFEx) represents a paradigm shift from "connecting" to "functionalizing."[1] While CuAAC provided a reliable bridge, SuFEx offers a reactive warhead capable of engaging biological targets or material interfaces with tunable stability.[1]

At the heart of this evolution lies 4-(chlorosulfonyl)benzenesulfonyl fluoride (CSBSF) . This heterobifunctional linker is not merely a reagent; it is a logic gate. It exploits the kinetic orthogonality between the labile sulfonyl chloride (

This guide serves as a blueprint for researchers utilizing CSBSF to construct covalent probes, proteomic tools, and high-performance polymers.

Historical Context: From "Sleeping Beauty" to "Click"

The history of SuFEx is a story of rediscovery. Sulfonyl fluorides were known for decades to be remarkably stable—resistant to hydrolysis, thermolysis, and reduction—a property K. Barry Sharpless termed "sleeping beauty" reactivity. They remain inert until "awakened" by a specific activation event (e.g., protonation or silyl interaction) inside a protein pocket or via catalysis.

-

2001: The "Click Chemistry" manifesto defines the criteria for near-perfect reactions.

-

2014: Sharpless and Dong introduce SuFEx in Angewandte Chemie, identifying the

bond as a new click connector. -

2018: The community begins extensively utilizing heterobifunctional linkers like CSBSF to bridge the gap between traditional sulfonamide synthesis and SuFEx chemical biology.

Visualization: The Evolution of Click Chemistry

Figure 1: The evolutionary trajectory from CuAAC to SuFEx and the emergence of bifunctional linkers like CSBSF.

The Molecule: 4-(Chlorosulfonyl)benzenesulfonyl Fluoride

CSBSF acts as a linchpin in combinatorial chemistry. Its utility stems from the dramatic difference in bond dissociation energy and leaving group ability between the chloride and fluoride substituents on the sulfur center.[2]

Structural Orthogonality

The sulfonyl chloride motif is highly electrophilic and reacts readily with nucleophiles (amines, alcohols) under mild basic conditions. In contrast, the sulfonyl fluoride motif is kinetically stabilized by the high electronegativity of fluorine, which contracts the sulfur center (

| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( |

| Reactivity | High (Reacts at | Latent (Stable up to |

| Leaving Group | Chloride ( | Fluoride ( |

| Activation | Mild Base (TEA, DIPEA) | SuFEx Catalysis (DBU, BEMP, |

| Hydrolysis | Rapid in water | Stable in water/plasma |

| Role | Primary Attachment Point | Warhead / Secondary Linker |

Technical Deep Dive: The Mechanism of Selectivity

Understanding the causality of the reaction allows for precise control.

-

Electrophilicity Gap: The

bond is longer and weaker than the -

The "Fluoride Effect": The fluorine atom on the distal sulfonyl group exerts an inductive electron-withdrawing effect, actually activating the ring, but the

bond itself remains inert to the amine under mild conditions due to the high energetic penalty of breaking the

This allows a "one-pot, two-step" or "sequential isolation" workflow where the chloride is derivatized first, and the fluoride is reserved for the biological target.

Experimental Protocols

Safety Warning: Sulfonyl chlorides and fluorides are reactive electrophiles. CSBSF is a potential skin and respiratory irritant. Handle in a fume hood.

Protocol A: Step 1 - Chemoselective Sulfonamide Formation

Objective: To attach a primary amine (

Reagents:

-

4-(chlorosulfonyl)benzenesulfonyl fluoride (CSBSF) (1.0 equiv)

-

Primary Amine (0.95 equiv) — Slight deficit ensures no excess amine attacks the fluoride.

-

Triethylamine (TEA) or DIPEA (1.1 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Dissolution: Dissolve CSBSF in anhydrous DCM (

) and cool to -

Addition: Mix the primary amine and TEA in a separate vial with DCM. Add this mixture dropwise to the CSBSF solution over 15 minutes.

-

Why? Slow addition at low temperature kinetically favors the faster reaction (Cl-displacement) and prevents local concentration spikes that might force F-displacement.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. -

Monitoring: Check via TLC or LC-MS. You should see the disappearance of the amine and formation of the sulfonamide. The

peak (approx. chemical shift in -

Workup: Wash with

HCl (to remove excess base/amine), then brine. Dry over-

Result: Stable Sulfonamide-Sulfonyl Fluoride intermediate.

-

Protocol B: Step 2 - SuFEx Activation (The "Click")

Objective: To react the pendant sulfonyl fluoride with a phenol or protein tyrosine residue.

Reagents:

-

Sulfonamide-Sulfonyl Fluoride (from Step 1)

-

Aryl Silyl Ether (

) or Phenol ( -

Catalyst: DBU (10-20 mol%) or BEMP

-

Solvent: Acetonitrile (MeCN)

Workflow:

-

Setup: Dissolve the intermediate and the phenolic nucleophile (1.0 equiv) in MeCN.

-

Catalysis: Add DBU.

-

Mechanism:[3] DBU acts as a hyper-nucleophilic base or activates the silicon (if using silyl ethers) to generate the "bi-fluoride"

species, which catalyzes the exchange.

-

-

Reaction: Stir at RT. Reaction times vary (1–12 hours) depending on steric hindrance.

-

Validation: Monitor

NMR. The signal at

Visualization: The Sequential Workflow

Figure 2: The sequential logic gate of CSBSF reactivity. Step 1 exploits the labile Cl; Step 2 activates the latent F.

Applications in Drug Discovery[1][4][5][8][9][10][11][12][13]

Covalent Inhibition (Targeted Protein Degradation)

CSBSF is extensively used to synthesize PROTACs (Proteolysis Targeting Chimeras) or covalent inhibitors.

-

Strategy: The chloride side is reacted with a ligand known to bind a specific protein (e.g., a kinase inhibitor). The fluoride side is left exposed.

-

Mechanism: Upon binding to the target protein, the

warhead is positioned in proximity to a nucleophilic residue (Tyrosine, Serine, Lysine, or Histidine).[4][5] The local high concentration and specific geometry "force" the SuFEx reaction, permanently silencing the protein.

Activity-Based Protein Profiling (ABPP)

Researchers use CSBSF to create "scout" probes.

-

Design: Attach a biotin tag to the chloride side.

-

Experiment: Incubate the Biotin-Ar-SO2F probe with a cell lysate.

-

Analysis: The probe covalently labels proteins with reactive pockets. Streptavidin pulldown followed by Mass Spectrometry identifies which proteins react, mapping the "ligandable" proteome.

References

-

Sharpless, K. B., et al. (2014).[1][6][5][7][8][9] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Grygorenko, O. O., et al. (2018).[10] "(Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library." ACS Combinatorial Science. [Link][10]

-

Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. [Link]

-

Dong, J., et al. (2014).[5][9] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. [Link]

Sources

- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 8. thieme-connect.com [thieme-connect.com]

- 9. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Fluorosulfonylbenzenesulfonyl Chloride: Sourcing, Applications, and Protocols

Abstract

This guide provides a comprehensive technical overview of 4-fluorosulfonylbenzenesulfonyl chloride (FSBSC), a bifunctional reagent of increasing importance in chemical biology and drug discovery. We delve into its chemical properties, commercial availability, and critical considerations for procurement. The narrative emphasizes its application as a powerful tool for covalent ligand discovery and as a versatile building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Detailed, field-proven protocols are provided for protein labeling and synthetic applications, underpinned by an explanation of the mechanistic rationale. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of FSBSC in their work.

Introduction to 4-Fluorosulfonylbenzenesulfonyl Chloride (FSBSC)

4-Fluorosulfonylbenzenesulfonyl chloride, also known as 4-(chlorosulfonyl)benzenesulfonyl fluoride, is a unique bifunctional molecule featuring two distinct sulfur(VI) electrophilic centers: a sulfonyl chloride and a sulfonyl fluoride. This differential reactivity is the cornerstone of its utility, allowing for sequential or selective chemical transformations. While the sulfonyl chloride group exhibits classic reactivity towards a broad range of nucleophiles, the sulfonyl fluoride group is notably more stable, yet can be coaxed to react under specific conditions, a property exploited in the "click chemistry" paradigm.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of FSBSC is paramount for its effective use and safe handling.

| Property | Value |

| IUPAC Name | 4-(chlorosulfonyl)benzenesulfonyl fluoride |

| CAS Number | 349-96-2 |

| Molecular Formula | C₆H₄ClFO₄S₂ |

| Molecular Weight | 258.68 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-82 °C |

| Reactivity | Moisture sensitive; reacts with nucleophiles |

Significance in Modern Chemistry and Drug Discovery

The emergence of FSBSC as a key research tool can be attributed to two major areas:

-

Covalent Chemical Probes: The sulfonyl fluoride moiety has been identified as a "privileged" warhead for covalently modifying specific amino acid residues in proteins, including context-specific serine, threonine, lysine, and tyrosine. This has positioned FSBSC and related structures as powerful probes for identifying and validating novel drug targets through chemoproteomics.

-

SuFEx Click Chemistry: Developed by the Sharpless lab, Sulfur(VI) Fluoride Exchange (SuFEx) is a new family of click reactions.[1][2] The stability and selective reactivity of the S-F bond make sulfonyl fluorides like FSBSC ideal connectors for building complex molecules with high efficiency and modularity.[1][2]

Mechanism of Reactivity

The utility of FSBSC is rooted in the distinct electrophilicity of its two sulfonyl halide groups. The sulfonyl chloride is significantly more reactive than the sulfonyl fluoride. This allows for selective reaction of the sulfonyl chloride with strong nucleophiles (e.g., primary amines) while leaving the sulfonyl fluoride intact for a subsequent transformation.

The sulfonyl fluoride, while stable, is not inert. It can react with potent nucleophiles, particularly the phenolate of a tyrosine residue or the epsilon-amino group of a lysine residue within a protein's binding pocket, forming a stable covalent sulfonate or sulfonamide bond, respectively.

Caption: Differential reactivity of FSBSC enabling sequential modifications.

Commercial Availability and Supplier Vetting

FSBSC is available from a range of chemical suppliers catering to the research and development market. However, quality, purity, and documentation can vary significantly.

Major Commercial Suppliers

The following table lists several recognized suppliers of 4-fluorosulfonylbenzenesulfonyl chloride and related sulfonyl halides. This list is not exhaustive but represents a starting point for procurement.

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich (Merck) | 4-(Chlorosulfonyl)benzenesulfonyl fluoride | 349-96-2 | Often provides detailed analytical data and supporting documentation. |

| Enamine | 4-(Chlorosulfonyl)benzene-1-sulfonyl fluoride | 349-96-2 | Large supplier of building blocks for drug discovery. |

| Combi-Blocks | 4-(Chlorosulfonyl)benzenesulfonyl fluoride | 349-96-2 | Specializes in combinatorial chemistry building blocks. |

| SynQuest Laboratories | 4-Fluoro-3-methylbenzenesulfonyl chloride | 629672-19-1 | Example of a related, substituted sulfonyl chloride.[3] |

| Oakwood Chemical | 4-Nitrobenzenesulfonyl chloride | 98-74-8 | Example of a commonly used sulfonyl chloride for synthesis. |

Key Considerations for Procurement

-

Purity: Request a lot-specific Certificate of Analysis (CoA). Purity should be >95%, preferably >97% by NMR or LC-MS, to avoid side reactions from impurities like the corresponding disulfonyl chloride.

-

Analytical Data: The supplier should provide ¹H NMR, ¹⁹F NMR, and mass spectrometry data to confirm structure and purity.

-

Consistency: For ongoing projects, inquire about the supplier's ability to provide consistent quality across different batches.

-

Documentation: A comprehensive Safety Data Sheet (SDS) is mandatory.[4][5][6]

Core Application: Covalent Probe for Ligand Discovery

A primary application of FSBSC is in chemoproteomics to identify "ligandable hotspots" on proteins. The workflow involves creating a library of small molecules where the sulfonyl chloride has been reacted with various amines, generating a diverse set of "warheads" each bearing the reactive sulfonyl fluoride group.

Experimental Workflow

The general workflow for using an FSBSC-derived probe library involves incubation with a protein or cell lysate, followed by proteomic analysis to identify the specific proteins and amino acid residues that have been covalently modified.

Caption: General workflow for a chemoproteomics experiment using FSBSC-derived probes.

Detailed Protocol: Synthesis of a Simple FSBSC-Derived Probe

This protocol describes the synthesis of a model probe by reacting FSBSC with a primary amine.

Objective: To synthesize N-benzyl-4-(fluorosulfonyl)benzenesulfonamide.

Materials:

-

4-Fluorosulfonylbenzenesulfonyl chloride (FSBSC) (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve FSBSC in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Amine Addition: In a separate vial, dissolve benzylamine and TEA in a small amount of anhydrous DCM. Add this solution dropwise to the stirring FSBSC solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Synthesis: A SuFEx Hub Chemical

The differential reactivity of FSBSC makes it an excellent "hub" for SuFEx chemistry. The more reactive sulfonyl chloride can be converted into a sulfonamide or sulfonate ester, and the resulting compound, now bearing a stable sulfonyl fluoride, can participate in a subsequent SuFEx reaction.[1][7]

Protocol: Fluoride-Chloride Exchange

In some cases, a researcher may start with a disulfonyl chloride and wish to convert it to a species containing a sulfonyl fluoride. This highlights the principles of halide exchange relevant to this chemistry.

Objective: To convert 1,3-benzenedisulfonyl chloride to 1-fluorosulfonyl-3-chlorosulfonylbenzene (a constitutional isomer of FSBSC).

Materials:

-

1,3-Benzenedisulfonyl chloride (1.0 eq)

-

Potassium fluoride (KF, spray-dried) (1.0-1.2 eq)

-

18-Crown-6 (catalytic, ~5 mol%)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add 1,3-benzenedisulfonyl chloride, spray-dried KF, and 18-crown-6.

-

Solvent Addition: Add anhydrous acetonitrile and stir the resulting slurry vigorously.

-

Reaction: Stir the mixture at room temperature overnight. The reaction is typically gentle, converting one SO₂Cl group to SO₂F.[8] Monitor the reaction by ¹⁹F NMR or LC-MS.

-

Workup:

-

Filter the slurry through a pad of Celite to remove inorganic salts.

-

Rinse the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product can often be used directly or purified further by distillation or chromatography if necessary.

Safety, Handling, and Storage

Hazard Identification: 4-Fluorosulfonylbenzenesulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[3][4][9] It is also a lachrymator and may cause respiratory irritation.[3] In the presence of moisture, it hydrolyzes to form hydrochloric acid (HCl) and hydrofluoric acid (HF), both of which are highly corrosive.

Recommended Handling Procedures:

-

Always handle FSBSC in a well-ventilated chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and tightly fitting safety goggles or a face shield.[4][6]

-

Have an emergency eyewash station and safety shower readily accessible.[6]

-

In case of skin contact, immediately wash with plenty of water for at least 15 minutes and seek medical attention.[5][6]

-

In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and get immediate medical attention.[5][6]

Storage and Stability:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

-

Store away from moisture and incompatible materials such as strong bases and oxidizing agents.[5] A desiccator or glovebox is recommended for long-term storage.

Conclusion and Future Outlook

4-Fluorosulfonylbenzenesulfonyl chloride is a powerful and versatile reagent with expanding applications in drug discovery and chemical synthesis. Its unique, tunable reactivity allows for its use in both the discovery of novel covalent ligands and the construction of complex molecular architectures via SuFEx chemistry. As interest in covalent therapeutics and click chemistry continues to grow, the demand for reliable sources and robust protocols for FSBSC and related compounds is expected to increase, further cementing its role as a critical tool for chemical innovation.

References

- 4-Fluoro-3-methylbenzenesulfonyl chloride - Synquest Labs. (n.d.).

- Chemical Safety Data Sheet MSDS / SDS - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride - ChemicalBook. (2026, January 17). ChemicalBook.

- 4 - SAFETY D

- Moses, J. E. (n.d.). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC.

- 4-Fluorobenzenesulfonyl chloride | 349-88-2 - ChemicalBook. (2026, January 13). ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride - Carl ROTH. (n.d.). Carl ROTH.

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, March 11). Beilstein Journal of Organic Chemistry.

- 4-(FLUOROSULFONYL)BENZOYL CHLORIDE synthesis - ChemicalBook. (n.d.). ChemicalBook.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. (n.d.). MilliporeSigma.

- Process for the preparation of fluorinated benzene sulfonyl fluorides. (n.d.).

- Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF. (n.d.).

- Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.

- Production of 4-fluorothiophenol. (n.d.).

- Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. (2022, February 9). Organic Process Research & Development.

- 4-Nitrobenzenesulfonyl chloride - Oakwood Chemical. (n.d.). Oakwood Chemical.

Sources

- 1. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. synquestlabs.com [synquestlabs.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents [patents.google.com]

- 9. carlroth.com [carlroth.com]

Methodological & Application

sequential functionalization using 4-fluorosulphonylbenzenesulphonyl chloride

Application Note: Sequential Functionalization using 4-(Fluorosulfonyl)benzenesulfonyl Chloride

Executive Summary

This guide details the protocols for utilizing 4-(fluorosulfonyl)benzenesulfonyl chloride (FSBSC) as a bifunctional linchpin in modular synthesis. This reagent features two electrophilic sulfur centers with distinct reactivity profiles: a highly reactive sulfonyl chloride (

By exploiting the orthogonal reactivity of these groups, researchers can perform sequential functionalization :

-

Primary Ligation: Chemoselective displacement of the chloride by nucleophiles (amines, alcohols) under mild conditions.

-

Secondary Ligation (SuFEx): Activation of the fluoride handle using Sulfur-Fluoride Exchange (SuFEx) chemistry to click with a second molecular module.

This workflow is critical for the synthesis of PROTACs , antibody-drug conjugates (ADCs) , and covalent protein probes .

Chemical Basis & Orthogonality

The utility of FSBSC rests on the kinetic stability gap between the S-Cl and S-F bonds.

-

The Chloride Handle (

): A "soft" electrophile susceptible to rapid substitution by nucleophiles in the presence of standard organic bases (e.g., Et -

The Fluoride Handle (

): A "hard" electrophile with a significantly higher BDE (~90 kcal/mol). It is inert to standard reduction, hydrolysis, and thermolysis. It remains intact during the first step and is only activated by specific Lewis bases (DBU, BEMP) or Lewis acids (

Reactivity Workflow Diagram

Figure 1: The sequential functionalization workflow. The sulfonyl fluoride motif survives the first step, acting as a latent warhead for the second step.

Experimental Protocols

Protocol A: Primary Functionalization (Chloride Displacement)

Objective: To install the first module (R1) while preserving the sulfonyl fluoride handle.

Reagents:

-

4-(Fluorosulfonyl)benzenesulfonyl chloride (1.0 equiv)

-

Nucleophile 1 (Primary/Secondary Amine or Alcohol) (0.95 equiv)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Procedure:

-

Preparation: Dissolve 4-(fluorosulfonyl)benzenesulfonyl chloride in anhydrous DCM (0.1 M concentration) in a round-bottom flask under inert atmosphere (

or Ar). -

Cooling: Cool the solution to

using an ice bath. Critical: Lower temperature suppresses potential side reactions at the fluoride center, although unlikely without catalyst. -

Addition: Add the Base (TEA/DIPEA) followed by the slow, dropwise addition of Nucleophile 1.

-

Note: Using a slight deficit of nucleophile (0.95 equiv) ensures complete consumption of the nucleophile, simplifying purification.

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (the chloride is highly reactive and usually consumed within 1-2 hours). -

Workup: Dilute with DCM, wash with 0.1 M HCl (to remove excess base), followed by brine. Dry over

.[1] -

Purification: Concentrate in vacuo. Flash column chromatography (Hexane/EtOAc) is usually sufficient. The product will be a stable Sulfonamide-Sulfonyl Fluoride .

Protocol B: Secondary Functionalization (SuFEx Activation)

Objective: To click the second module (R2) onto the preserved sulfonyl fluoride.

Option 1: Silyl Ether Coupling (The "Sharpless" Method) Best for: Coupling with alcohols/phenols to create Sulfonates.

Reagents:

-

Intermediate from Protocol A (1.0 equiv)

-

Nucleophile 2: Aryl-Silyl Ether (

) (1.1 equiv) -

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%) or BEMP.

-

Solvent: Acetonitrile (MeCN).

Procedure:

-

Dissolve the Intermediate and the Silyl Ether in MeCN (0.2 M).

-

Add DBU catalyst at RT.

-

Stir for 1–12 hours. The reaction is driven by the formation of the strong S-O bond and the volatile

byproduct. -

Concentrate and purify via silica gel chromatography.

Option 2: Calcium-Catalyzed Amination Best for: Coupling with amines to create Bis-Sulfonamides.

Reagents:

-

Intermediate from Protocol A (1.0 equiv)

-

Nucleophile 2: Primary/Secondary Amine (1.2 equiv)

-

Catalyst:

(Calcium triflimide) (5-10 mol%) + DABCO (1.2 equiv). -

Solvent: DCM or MeCN.

Procedure:

-

Mix the Intermediate, Amine, and DABCO in solvent.

-

Add the Calcium catalyst.[2]

-

Stir at RT.[2][3] The Calcium ion activates the S-F bond by coordinating with the sulfonyl oxygens and the fluoride, facilitating leaving group departure.

Data Summary & Troubleshooting

Table 1: Reactivity Comparison of Electrophilic Centers

| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( |

| Bond Energy | ~46 kcal/mol (Weak) | ~90 kcal/mol (Strong) |

| Leaving Group Ability | Excellent ( | Poor ( |

| Hydrolysis Stability | Low (Hydrolyzes in water) | High (Stable in aqueous buffer) |

| Activation Required | None (Spontaneous with weak base) | SuFEx Catalyst (Si-activation or Lewis Acid) |

| Redox Stability | Susceptible to reduction | Resistant to reduction |

Troubleshooting Guide:

-

Issue: Hydrolysis of

before reaction.-

Solution: Ensure anhydrous solvents are used in Protocol A. Store the reagent under inert gas.

-

-

Issue: No reaction at

(Protocol B).-

Solution: If using silyl ethers, ensure the silyl group is TMS or TBS. Bulky silyl groups (TIPS) react slower. Increase DBU loading to 20 mol%.

-

-

Issue: Side reaction at

during Protocol A.-

Solution: This is rare, but avoid strong nucleophiles like alkoxides or Grignards in Step 1. Stick to amines/alcohols with mild organic bases.

-

Applications

-

PROTAC Linkers: Use Protocol A to attach an E3 ligase ligand (e.g., Thalidomide derivative). Use Protocol B to attach the Target Protein ligand. The sulfonyl group provides metabolic stability compared to esters.

-

Covalent Protein Probes: The

group can specifically react with Tyrosine or Lysine residues in protein binding pockets. Use Protocol A to attach a fluorophore, leaving the

References

-

Dong, J., Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Mahapatra, S., et al. (2020).[2] "Calcium Triflimide and DABCO Activates Sulfamoyl Fluorides... for SuFEx with Amines."[2] Organic Letters. [Link]

-

Zheng, Q., et al. (2021).[5] "SuFEx-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society. [Link]

-

Barroso, S., et al. (2021).[5] "Sulfonyl Fluorides: A Stable and Versatile Functional Group in Organic Synthesis."[6][7] Chemistry – A European Journal. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents [patents.google.com]

- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccspublishing.org.cn [ccspublishing.org.cn]

- 7. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

Precision Orthogonal Functionalization: Selective Reaction of Sulfonyl Chloride Over Sulfonyl Fluoride

APPLICATION NOTE: AN-SFX-001

Abstract & Core Directive

The ability to sequentially functionalize a molecular core with distinct nucleophiles is a cornerstone of modern library synthesis and fragment-based drug discovery (FBDD). This Application Note details the protocol for exploiting the extreme chemoselectivity difference between sulfonyl chlorides (

While both are S(VI) electrophiles, they occupy distinct reactivity landscapes.[1][2] The sulfonyl chloride is a "kinetic" electrophile, susceptible to rapid hydrolysis and substitution by amines under mild conditions. The sulfonyl fluoride, a hallmark of SuFEx (Sulfur-Fluoride Exchange) chemistry, is a "latent" electrophile—thermodynamically stable and resistant to hydrolysis, yet activated specifically by silicon or proton catalysis.[1] This guide provides a validated workflow to react the chloride exclusively while leaving the fluoride intact for subsequent "click" derivatization.

Mechanistic Foundation[1]

The orthogonality between

Bond Dissociation & Stability

The S-F bond is significantly stronger and shorter than the S-Cl bond, contributing to its resistance to spontaneous hydrolysis and reduction.

| Property | Sulfonyl Chloride ( | Sulfonyl Fluoride ( | Implication |

| Bond Dissociation Energy | ~46 kcal/mol | ~90 kcal/mol | S-F resists homolytic cleavage/reduction.[1][3] |

| Hydrolysis ( | Minutes to Hours | Weeks to Years | |

| Hard/Soft Character | Softer, highly polarizable | Hard, tightly held e- density | Cl is a better leaving group for standard |

| Activation Mode | Spontaneous / Mild Base | SuFEx (Si-activation or DBU/BTM catalysis) | Allows orthogonal "programming" of the molecule. |

The Selectivity Window

The reaction of

Experimental Protocols

The following workflows utilize 3-(fluorosulfonyl)benzenesulfonyl chloride as the model "Hub" reagent. This molecule contains both electrophiles, allowing for direct demonstration of selectivity.[1]

Protocol A: Selective Displacement of Sulfonyl Chloride

Objective: Covalent attachment of a primary amine to the sulfonyl chloride motif without perturbing the sulfonyl fluoride.

Reagents:

-

Hub: 3-(fluorosulfonyl)benzenesulfonyl chloride (1.0 equiv)[1]

-

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (1.0 - 1.1 equiv)[1]

-

Base: Triethylamine (TEA) or DIPEA (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve the Hub (1.0 equiv) in anhydrous DCM (0.2 M concentration) in a round-bottom flask under an inert atmosphere (

or Ar). -

Thermal Control: Cool the solution to 0°C using an ice bath. Note: While the reaction proceeds at RT, cooling ensures the exotherm does not trigger non-specific degradation or hydrolysis.

-

Addition: Mix the Amine and Base in a separate vial with a small volume of DCM. Add this mixture dropwise to the Hub solution over 5-10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes .

-

Monitoring: Check via TLC or LC-MS.

-

Target: Disappearance of the Chloride parent mass (often hydrolyzes on LCMS, so look for methyl-ester if using MeOH, or the sulfonamide product).[1]

-

Critical Check: Ensure the

peak (F-NMR or mass spec stability) remains intact.

-

-

Workup: Dilute with DCM, wash with 0.1 M HCl (to remove excess amine/base), then brine. Dry over

and concentrate. -

Result: You now possess a Sulfonamide-Sulfonyl Fluoride intermediate.